molecular formula C25H20N2O4 B11512742 4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide CAS No. 447455-78-9

4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide

Cat. No.: B11512742
CAS No.: 447455-78-9
M. Wt: 412.4 g/mol
InChI Key: LDAFOPLSIOLGOB-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core linked to a quinoline moiety and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide is unique due to its combination of a quinoline moiety and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

447455-78-9

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

4-(3,5-dimethoxybenzoyl)-N-quinolin-6-ylbenzamide

InChI

InChI=1S/C25H20N2O4/c1-30-21-13-19(14-22(15-21)31-2)24(28)16-5-7-17(8-6-16)25(29)27-20-9-10-23-18(12-20)4-3-11-26-23/h3-15H,1-2H3,(H,27,29)

InChI Key

LDAFOPLSIOLGOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4)OC

Origin of Product

United States

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